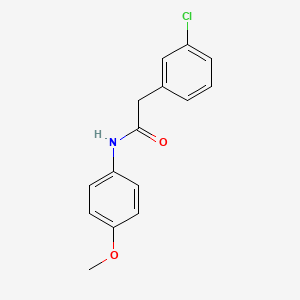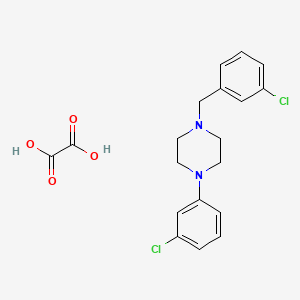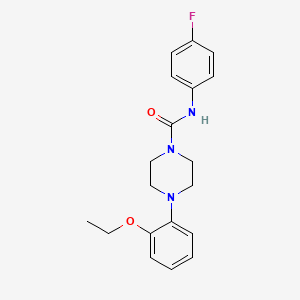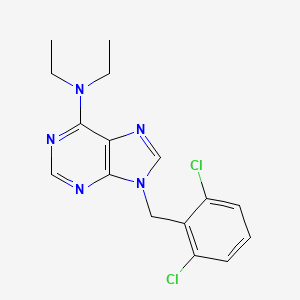![molecular formula C18H15BrN2O B5394840 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B5394840.png)
2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone, also known as BRQ, is a synthetic compound that belongs to the quinazolinone family. It has been studied extensively due to its potential applications in the field of medicinal chemistry. BRQ has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. In
作用机制
The mechanism of action of 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone is not fully understood, but it is believed to be related to its ability to inhibit various enzymes and receptors. 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death. 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. This inhibition leads to a reduction in inflammation. Finally, 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has been found to inhibit the activity of the fungal enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a component of fungal cell membranes. This inhibition leads to fungal cell death.
Biochemical and Physiological Effects
2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone can induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be related to its ability to inhibit topoisomerase II. 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has also been found to reduce the production of pro-inflammatory cytokines in vitro and in vivo, leading to a reduction in inflammation. Finally, 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has been found to exhibit anti-microbial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
实验室实验的优点和局限性
One of the main advantages of 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone is its wide range of biological activities. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties, making it a potentially useful compound for the development of new drugs. Additionally, 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone is relatively easy to synthesize, with a yield of around 70-80%. However, one limitation of 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone is its low solubility in water, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone is not fully understood, which can make it difficult to predict its effects in different experimental settings.
未来方向
There are a number of future directions for research on 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone. One potential area of research is the development of new drugs based on 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone. Its wide range of biological activities makes it a promising candidate for the development of new anti-tumor, anti-inflammatory, and anti-microbial agents. Additionally, further research is needed to fully understand the mechanism of action of 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone, which could lead to the development of more effective drugs. Finally, more research is needed to explore the potential applications of 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone in other fields, such as agriculture and environmental science.
合成方法
The synthesis of 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone involves the reaction of 3-bromostyrene and 3-ethylquinazolin-4(3H)-one in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by an intramolecular cyclization. The yield of the reaction is typically around 70-80%, and the purity of the compound can be improved through recrystallization.
科学研究应用
2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has been shown to exhibit anti-microbial activity against a range of bacteria and fungi.
属性
IUPAC Name |
2-[(E)-2-(3-bromophenyl)ethenyl]-3-ethylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O/c1-2-21-17(11-10-13-6-5-7-14(19)12-13)20-16-9-4-3-8-15(16)18(21)22/h3-12H,2H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABOHWYMUYSKSQ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(cyclopropylcarbonyl)-1,4-diazepan-1-yl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5394761.png)

![N-{2-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethyl}acetamide](/img/structure/B5394769.png)
![7-[(dimethylamino)(2-methylphenyl)acetyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5394770.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5394774.png)
![methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5394805.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5394816.png)
![N-[1-(4-ethylphenyl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5394832.png)
![3-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5394834.png)
![(4aS*,8aR*)-6-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5394853.png)

![ethyl 4-{2-[(2-thienylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B5394863.png)